molecular formula C10H13NO B097955 3'-Dimethylaminoacetophenone CAS No. 18992-80-8

3'-Dimethylaminoacetophenone

Cat. No.: B097955
CAS No.: 18992-80-8
M. Wt: 163.22 g/mol
InChI Key: KYEMJVGXLJXCSM-UHFFFAOYSA-N
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Description

3’-Dimethylaminoacetophenone is an organic compound with the molecular formula C10H13NO. It is an aromatic ketone and a derivative of acetophenone. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and research laboratories .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Dimethylaminoacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with dimethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 3’-Dimethylaminoacetophenone often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Dimethylaminoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Dimethylaminoacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Dimethylaminoacetophenone involves its interaction with specific molecular targets and pathways. For instance, in neurochemical research, it affects acetylcholine synthesis by interacting with enzymes involved in the process. This interaction can influence neurotransmitter levels and, consequently, neurological functions.

Comparison with Similar Compounds

Uniqueness: 3’-Dimethylaminoacetophenone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the dimethylamino group influences its reactivity and interactions in various chemical reactions, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEMJVGXLJXCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334091
Record name 3'-Dimethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-80-8
Record name 3'-Dimethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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